An In-depth Technical Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
An In-depth Technical Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to present substituents in a defined spatial orientation make it an attractive template for designing ligands for a variety of biological targets. This guide focuses on a specific, functionalized derivative: 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS Number: 852851-89-9 ).
The introduction of a chlorine atom at the 9-position and a carbaldehyde group at the 7-position significantly enhances the synthetic utility and potential biological relevance of the parent scaffold. The chlorine atom can modulate the electronic properties of the aromatic ring and introduce favorable hydrophobic interactions with target proteins. The aldehyde functionality serves as a versatile chemical handle for a wide range of synthetic transformations, enabling the construction of diverse chemical libraries for drug discovery campaigns.
This document provides a comprehensive overview of this compound, from its fundamental properties and proposed synthetic routes to its potential applications as a key building block in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
While detailed experimental data for this specific compound is not extensively published, we can deduce its key properties based on its structure and data from analogous compounds.
Calculated Physicochemical Properties
| Property | Value |
| CAS Number | 852851-89-9 |
| Molecular Formula | C₁₀H₉ClO₃ |
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
| Canonical SMILES | C1COC2=C(C=C(C=C2Cl)C=O)OC1 |
| Predicted XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Predicted Spectroscopic Signatures
A crucial aspect of synthesizing and utilizing a novel compound is its characterization. Below are the expected spectroscopic features for 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, which are essential for its identification and purity assessment.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aldehydic Proton: A singlet peak is expected in the downfield region (δ 9.8-10.0 ppm).
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Aromatic Protons: Two singlets (or narrow doublets with very small coupling constants) would be anticipated in the aromatic region (δ 7.5-7.8 ppm), corresponding to the protons at the 6 and 8 positions of the benzodioxepine ring.
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Dioxepine Ring Protons: The protons of the seven-membered ring would likely appear as two triplets in the region of δ 4.2-4.5 ppm (for the -OCH₂- groups) and a quintet around δ 2.1-2.3 ppm (for the central -CH₂- group).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum (δ 190-192 ppm).
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Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 115-160 ppm. The carbon bearing the chlorine atom (C9) and the oxygen-substituted carbons (C5a and C9a) would be in the more downfield portion of this range.
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Dioxepine Ring Carbons: The ether-linked carbons (-OCH₂-) would resonate around δ 70-72 ppm, while the central methylene carbon (-CH₂-) would be further upfield, around δ 30-33 ppm.
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IR (Infrared) Spectroscopy:
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.
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C-H Stretch (Aldehyde): Two characteristic, weaker bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
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Aromatic C=C Stretches: Medium intensity bands would appear in the 1550-1600 cm⁻¹ region.
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C-O-C Stretch (Ether): Strong bands are expected in the 1200-1250 cm⁻¹ region.
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C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, would indicate the presence of the chloro-substituent.
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Synthesis and Mechanistic Rationale
While specific literature on the synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is scarce, a highly logical and practical synthetic route can be devised from its corresponding carboxylic acid, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 855991-71-8) , which is commercially available.[1][2] This approach involves a two-step reduction-oxidation sequence.
Proposed Synthetic Pathway from Carboxylic Acid
Caption: Proposed two-step synthesis of the target aldehyde.
Step 1: Reduction of the Carboxylic Acid to a Primary Alcohol
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Causality of Experimental Choice: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice, though it requires strictly anhydrous conditions and careful handling. A milder and safer alternative is borane-tetrahydrofuran complex (BH₃·THF), which also efficiently reduces carboxylic acids. The choice between them often depends on the scale of the reaction and the available laboratory infrastructure.
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Self-Validating Protocol:
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To a solution of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of BH₃·THF (approx. 1.5-2.0 eq) dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by 1M hydrochloric acid.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting crude (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol can be purified by column chromatography on silica gel.
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Step 2: Oxidation of the Primary Alcohol to the Aldehyde
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Causality of Experimental Choice: The oxidation of a primary alcohol to an aldehyde requires the use of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, typically used in dichloromethane (DCM). A more modern and often preferred alternative is the Dess-Martin periodinane (DMP), which offers milder reaction conditions and simpler workup procedures.[3]
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Self-Validating Protocol (using Dess-Martin Periodinane):
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Dissolve the (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere.
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Add Dess-Martin periodinane (1.1-1.2 eq) to the solution in one portion at room temperature.
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Stir the reaction mixture for 1-2 hours. Monitor the progress of the reaction by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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Stir vigorously until the organic layer becomes clear.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography to yield the pure 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.
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Potential Applications in Drug Discovery
The title compound is a valuable building block for creating libraries of more complex molecules for high-throughput screening. The aldehyde group is a key functional group that allows for a multitude of subsequent chemical reactions.
Derivatization Workflow
Sources
- 1. 855991-71-8|9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryviews.org [chemistryviews.org]
